molecular formula C20H30N2O B11383245 (3-Methylphenyl){2-[2-(piperidin-1-yl)ethyl]piperidin-1-yl}methanone

(3-Methylphenyl){2-[2-(piperidin-1-yl)ethyl]piperidin-1-yl}methanone

Cat. No.: B11383245
M. Wt: 314.5 g/mol
InChI Key: QDXUQNAIKYASTJ-UHFFFAOYSA-N
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Description

1-(3-METHYLBENZOYL)-2-[2-(PIPERIDIN-1-YL)ETHYL]PIPERIDINE is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-METHYLBENZOYL)-2-[2-(PIPERIDIN-1-YL)ETHYL]PIPERIDINE typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-methylbenzoyl chloride and 2-(piperidin-1-yl)ethylamine.

    Reaction Conditions: The reaction is usually carried out in an organic solvent like dichloromethane or toluene, under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

    Catalysts and Reagents: Common catalysts and reagents include base catalysts like triethylamine or pyridine to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Use of large-scale reactors with precise temperature and pressure control.

    Continuous Flow Systems: Implementation of continuous flow systems to enhance reaction efficiency and yield.

    Purification: Advanced purification techniques such as recrystallization, chromatography, or distillation to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

1-(3-METHYLBENZOYL)-2-[2-(PIPERIDIN-1-YL)ETHYL]PIPERIDINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(3-METHYLBENZOYL)-2-[2-(PIPERIDIN-1-YL)ETHYL]PIPERIDINE has various applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 1-(3-METHYLBENZOYL)-2-[2-(PIPERIDIN-1-YL)ETHYL]PIPERIDINE involves:

    Molecular Targets: The compound may interact with specific enzymes, receptors, or proteins in the body.

    Pathways Involved: It may modulate biochemical pathways related to its pharmacological effects, such as inhibiting enzyme activity or altering signal transduction.

Comparison with Similar Compounds

Similar Compounds

    1-(3-METHYLBENZOYL)-2-[2-(PIPERIDIN-1-YL)ETHYL]PIPERIDINE: can be compared with other piperidine derivatives, such as:

Uniqueness

    Structural Differences: The presence of different substituents on the piperidine ring can lead to variations in chemical reactivity and biological activity.

    Pharmacological Properties: Unique pharmacological properties may arise from the specific molecular interactions and pathways targeted by the compound.

Properties

Molecular Formula

C20H30N2O

Molecular Weight

314.5 g/mol

IUPAC Name

(3-methylphenyl)-[2-(2-piperidin-1-ylethyl)piperidin-1-yl]methanone

InChI

InChI=1S/C20H30N2O/c1-17-8-7-9-18(16-17)20(23)22-14-6-3-10-19(22)11-15-21-12-4-2-5-13-21/h7-9,16,19H,2-6,10-15H2,1H3

InChI Key

QDXUQNAIKYASTJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)N2CCCCC2CCN3CCCCC3

Origin of Product

United States

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